N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
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Overview
Description
Scientific Research Applications
Enhancing Reductive Cleavage of Aromatic Carboxamides
The compound is involved in studies exploring the facilitated reduction of aromatic and heteroaromatic N-benzyl carboxamides, leading to regiospecific cleavage of their C(O)-N bonds under mild reductive conditions. This process yields Boc-protected (benzyl)amine with high yields, showcasing its potential in organic synthesis and the modification of aromatic compounds (Ragnarsson et al., 2001).
Synthesis and Reactivity of Heteroaromatic Compounds
Research on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole provides insights into the coupling reactions involving naphthalen-1-amine, leading to the formation of thioamide and subsequent transformation into heteroaromatic compounds. These studies contribute to the broader understanding of heteroaromatic compound synthesis and their potential applications in various chemical domains (Aleksandrov et al., 2017).
Antimycobacterial Activity of N-Alkoxyphenylhydroxynaphthalenecarboxamides
A series of N-(alkoxyphenyl)-hydroxynaphthalenecarboxamides have been synthesized and screened for their antimycobacterial activity against Mycobacterium tuberculosis and other strains. Some compounds demonstrated activity comparable or higher than rifampicin, highlighting the potential of N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide derivatives in the development of new antimycobacterial agents (Goněc et al., 2016).
Anticonvulsant Activity of Thiazole Derivatives
β-Naphthalene incorporated thiazole-5-carboxamides have been evaluated for their anticonvulsant activity, with some compounds showing significant activity against animal models of seizures. This research points to the therapeutic potential of naphthalene-thiazole derivatives in the treatment of epilepsy and related disorders (Arshad et al., 2019).
Photophysical Properties for Blue-Light-Emitting Materials
Studies on aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties, including naphthalene derivatives, have explored their use as blue-light-emitting materials. The research demonstrates the potential of these compounds in the development of organic electronic devices and materials with specific photophysical properties (Liou et al., 2006).
Mechanism of Action
Target of Action
Thiazole derivatives, however, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some thiazole derivatives have been shown to inhibit cell growth by causing cell cycle arrest .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could potentially be affected . For example, thiazole derivatives with antitumor activity may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Some thiazole derivatives have been shown to cause cell cycle arrest, which could lead to inhibited cell growth .
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-18(2,3)15-11-22-17(19-15)20-16(21)14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVVANRPNUMHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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